(S)-Pyrrolidine-1,2-dicarboxamide is a chemical compound characterized by its unique molecular structure, which includes a pyrrolidine ring with two carboxamide groups attached to it. The molecular formula for this compound is C6H10N2O2, and it has a molecular weight of approximately 158.16 g/mol. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that (S)-pyrrolidine-1,2-dicarboxamide exhibits significant biological activity. It has been studied for its potential as an inhibitor of specific enzymes involved in cancer progression. For instance, derivatives of this compound have shown promising results as dual inhibitors targeting phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylase 6 (HDAC6), which are crucial in cancer cell growth and survival pathways . Additionally, compounds derived from (S)-pyrrolidine-1,2-dicarboxamide have demonstrated antimicrobial properties and potential neuroprotective effects.
Several synthesis methods have been developed for (S)-pyrrolidine-1,2-dicarboxamide:
These methods allow for the efficient production of (S)-pyrrolidine-1,2-dicarboxamide and its derivatives.
(S)-Pyrrolidine-1,2-dicarboxamide finds applications across various fields:
Interaction studies involving (S)-pyrrolidine-1,2-dicarboxamide have focused on its binding affinity with target proteins. For instance, docking studies have revealed how this compound interacts with PI3Kα and HDAC6, providing insights into its mechanism of action as an inhibitor . These studies are crucial for understanding how modifications to the compound's structure can enhance its biological activity.
Several compounds share structural similarities with (S)-pyrrolidine-1,2-dicarboxamide. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Pyrrolidine-1,2-dicarboxylic acid | Lacks amide groups | More polar; used in organic synthesis |
| (S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide | Contains a thiazole group | Exhibits enhanced biological activity against cancer targets |
| L-Proline | Naturally occurring amino acid | Plays a role in protein synthesis; lacks dicarboxamide functionality |
(S)-Pyrrolidine-1,2-dicarboxamide stands out due to its specific functional groups that confer distinct reactivity and biological properties compared to these similar compounds.
The structural elucidation of pyrrolidine-based compounds through X-ray crystallographic analysis has provided fundamental insights into their molecular arrangements, polymorphic behavior, and intermolecular interactions. X-ray crystallography remains the primary technique for definitive structural determination of these compounds, offering atomic-level resolution of molecular geometry and crystal packing arrangements.
The investigation of (S)-pyrrolidine-1,2-dicarboxylic acid derivatives has revealed multiple polymorphic forms, each exhibiting distinct X-ray powder diffraction patterns [1]. The most comprehensively studied system involves a substituted pyrrolidine-1,2-dicarboxamide derivative, where five distinct crystalline forms have been identified and characterized:
Form A represents the primary polymorphic form, characterized by distinctive diffraction peaks at 2θ values of 17.1° ± 0.3° and 20.4° ± 0.3°, with additional characteristic peaks at 4.2° ± 0.3° and 21.7° ± 0.3° [1]. The strongest diffraction line occurs at 17.1° with 100% relative intensity, indicating high crystalline order within this form.
Form SA exhibits a different diffraction pattern with primary peaks at 16.9° ± 0.3° and 17.7° ± 0.3°, accompanied by secondary peaks at 13.3° ± 0.3° and 18.2° ± 0.3° [1]. The strongest line appears at 16.9° with maximum relative intensity, suggesting a distinct molecular packing arrangement compared to Form A.
Form SB demonstrates unique crystallographic features with characteristic peaks at 13.2° ± 0.3° and 18.3° ± 0.3°, along with additional peaks at 17.0° ± 0.3° and 15.7° ± 0.3° [1]. The dominant diffraction line at 13.2° indicates a different unit cell organization from the other forms.
The crystallographic analysis of pyrrolidine derivatives has established specific unit cell parameters for various related compounds. For the high-temperature phase of pyrrolidine itself, determined at 165 K, the crystal structure exhibits orthorhombic symmetry with space group P b c a [2]. The unit cell parameters are precisely determined as a = 5.3132 ± 0.0006 Å, b = 10.6916 ± 0.0015 Å, and c = 16.268 ± 0.002 Å, with a calculated cell volume of 924.1 ± 0.2 ų [2].
Comparative studies of pyrrolidinium salts have provided additional structural insights. Pyrrolidinium p-chlorobenzoate crystallizes in the orthorhombic space group Pbca with unit cell dimensions a = 9.53(1) Å, b = 27.28(3) Å, and c = 9.39(2) Å [3]. The structure was refined to an R-factor of 0.073 for 855 non-zero reflections, indicating good data quality and structural reliability [3].
The crystallographic studies have revealed intricate hydrogen bonding networks that stabilize the pyrrolidine-based crystal structures. In pyrrolidinium salt systems, two distinct N-H⋯O hydrogen bonds are consistently observed, forming ribbon-like structures along crystallographic axes [3]. The shorter hydrogen bond exhibits distances of 2.697(7) Å for the p-chlorobenzoate system and 2.674(5) Å for the p-toluate analog, while the longer bonds measure 2.730(7) Å and 2.738(5) Å respectively [3].
These hydrogen bonding patterns create O⋯N⋯O angles approximating the tetrahedral geometry, with values of 105.4(2)° for the p-chlorobenzoate system and 107.1(2)° for the p-toluate derivative [3]. The consistent angular relationships suggest geometric constraints imposed by the pyrrolidine ring structure on the hydrogen bonding network.
X-ray crystallographic investigations have provided detailed insights into pyrrolidine ring conformations within crystalline environments. The five-membered pyrrolidine ring typically adopts envelope or half-chair conformations, with the nitrogen atom frequently positioned at the flap of the envelope [4]. For N-carbamoyl-L-proline derivatives, the pyrrolidine ring adopts a half-chair conformation with the carboxyl group and the ureide group mean plane forming an angle of 80.1(2)° [4].
The crystallographic analysis reveals that molecules are interconnected through N-H⋯O and O-H⋯O hydrogen bonds, creating cyclic structures with graph-set notation R²₂(8), forming chains along specific crystallographic directions [4]. These chains are further connected through additional N-H⋯O hydrogen bonds, resulting in three-dimensional network structures that contribute to crystal stability.
Advanced crystallographic studies have demonstrated pressure-induced polymorphic transitions in pyrrolidine systems. Application of 1.14(3) GPa pressure leads to the formation of a new β phase characterized by triclinic symmetry (space group P-1) [5]. This pressure-induced transformation involves pseudorotation of every second molecule to an energetically less favored CH₂-off envelope conformation, while the NH-off envelope conformation remains predominant [5].
The pressure-induced structural changes represent only approximately 5% of the total energy modification, yet they significantly affect the molecular packing and intermolecular interactions [5]. This phenomenon demonstrates the sensitivity of pyrrolidine-based structures to external conditions and their potential for exhibiting multiple stable phases under varying crystallization conditions.
Solid-state nuclear magnetic resonance (NMR) spectroscopy has emerged as a powerful complementary technique to X-ray crystallography for investigating dynamic disorder phenomena in pyrrolidine-based systems. The technique provides unique insights into molecular motion and conformational dynamics that are not readily accessible through static crystallographic methods.
The application of ¹³C solid-state magic angle spinning (MAS) NMR has revealed fascinating dynamic behavior in pharmaceutical compounds containing pyrrolidine rings. In a particularly noteworthy study, compound 1a exhibited contrasting dynamics in two crystallographically distinct pyrrolidine rings despite their near-symmetry relationship [6]. One ring performed complete ring inversions while the other was constrained to torsional librations, demonstrating the profound influence of crystallographic environment on molecular motion.
The ¹³C NMR analysis revealed that the ring capable of inversion exhibited characteristic line broadening and chemical shift variations consistent with exchange processes on the NMR timescale [6]. Conversely, the constrained ring showed sharp, well-defined signals indicative of restricted molecular motion. This differential behavior was attributed to C-H⋯H-C close contacts and less efficient C-H⋯π intermolecular interactions in the transition state of the constrained ring [6].
Variable temperature solid-state NMR investigations have provided quantitative information about the thermodynamics and kinetics of molecular motion in pyrrolidine systems. The energy barriers for ring inversion processes have been determined through line shape analysis of temperature-dependent spectra [7]. For pyrrolidine nucleotide analogs, the activation parameters for rotamer interconversion were estimated, yielding a Gibbs free energy of activation ΔG‡₂₉₈ = 80.7 kJ/mol, enthalpy of activation ΔH‡ = 23.8 kJ/mol, and entropy of activation ΔS‡ = -190.6 J/(K·mol) [7].
The relatively low activation energy values indicate that preparative isolation of individual rotamers at room temperature would not be feasible, as the interconversion rates exceed the timescale for practical separation [7]. This information is crucial for understanding the behavior of pyrrolidine derivatives in pharmaceutical applications and formulation development.
Solid-state NMR studies have revealed that pyrrolidine rings exhibit significant conformational flexibility through pseudorotation processes. The five-membered ring can adopt multiple envelope conformations, with the nitrogen atom or various carbon atoms serving as the flap [7]. This flexibility is particularly pronounced in pyrrolidine nucleotide analogs, where substitution patterns influence the preferred conformational states.
The NMR analysis has demonstrated that phosphonomethyl derivatives exhibit greater conformational flexibility, occupying eastern and western segments of the pseudorotation wheel, while phosphonoformyl derivatives are constrained to narrow northern and southern regions [7]. This tunable conformational behavior represents a valuable tool for medicinal chemists in designing pyrrolidine-based compounds with specific three-dimensional properties.
Advanced NMR techniques have been employed to investigate proton-deuterium exchange processes in pyrrolidine systems, providing insights into hydrogen bonding interactions and molecular accessibility. pH-dependent NMR studies of pyrrolidine-based compounds have revealed complex protonation/deprotonation equilibria [7]. At low pH values (< 3), phosphonomethyl analogs exist as free phosphonic acids with deuterated pyrrolidine nitrogen atoms, while at intermediate pH values (3-9), zwitterionic forms predominate with hydrogen bonds between negatively charged phosphonate groups and positively charged nitrogen atoms [7].
These exchange studies have practical implications for pharmaceutical development, as they reveal the ionization states of pyrrolidine derivatives under physiological conditions and their potential for intermolecular interactions with biological targets.
Quantitative analysis of molecular motion has been achieved through ¹³C spin-lattice relaxation time (T₁) measurements in pyrrolidine systems. These measurements provide information about the correlation times for molecular motion and the amplitude of dynamic processes [6]. The relaxation data have been correlated with crystallographic information to understand how crystal packing influences molecular dynamics.
The spin-lattice relaxation measurements have revealed that pyrrolidine rings exhibiting ring inversion show characteristic T₁ values consistent with intermediate exchange rates, while conformationally restricted rings display longer relaxation times indicative of reduced molecular motion [6]. This correlation between relaxation parameters and dynamic behavior provides a quantitative framework for understanding structure-dynamics relationships in pyrrolidine-based materials.
The stereochemical complexity of pyrrolidine-1,2-dicarboxamide derivatives necessitates sophisticated analytical approaches for chiral resolution and enantiomeric purity determination. Multiple complementary techniques have been developed to monitor chiral separation processes and characterize the stereochemical outcome of synthetic procedures.
Chiral high-performance liquid chromatography (HPLC) has been established as the primary method for enantiomeric separation and analysis of pyrrolidine derivatives. Polysaccharide-based chiral stationary phases, particularly Chiralcel OJ and Chiralcel OF columns, have demonstrated exceptional selectivity for pyrrolidine-containing compounds [8]. The separation mechanism involves differential interactions between enantiomers and the chiral selector, resulting in distinct retention times and enabling quantitative enantiomeric analysis.
For pyrrolidine-containing pyridazinone derivatives, Chiralcel OJ columns achieved baseline separation of most enantiomeric pairs using mobile phases consisting of hexane, ethanol, and 2-propanol [8]. The resolution factors (Rs) typically exceeded 1.5, indicating complete baseline separation suitable for preparative applications. Temperature effects on chiral recognition were systematically investigated, revealing optimal separation conditions at ambient temperature.
Biocatalytic approaches for chiral resolution have been extensively developed for pyrrolidine-2,5-dicarboxamide systems. The amidase-catalyzed hydrolysis using Rhodococcus erythropolis AJ270 has been monitored through chromatographic analysis of substrate consumption and product formation [9]. The enzymatic process exhibits excellent enantioselectivity, consistently favoring the 2R-configuration regardless of the substitution pattern on the pyrrolidine nitrogen atom.
The monitoring protocol involves periodic sampling of the reaction mixture and analysis by reversed-phase HPLC with UV detection. The kinetic resolution process can be followed in real-time, enabling optimization of reaction conditions for maximum enantioselectivity and yield [9]. The method has been successfully applied to both racemic trans-pyrrolidine-2,5-dicarboxamides and meso cis-pyrrolidine-2,5-dicarboxamides, demonstrating broad applicability.
Advanced mass spectrometric techniques have been developed for chiral analysis of pyrrolidine derivatives, particularly through the use of chiral derivatization reagents. A series of prolylamidepyridines, including (S)-N-pyrrolidine-2-carboxylic acid N-(pyridine-2-yl)amide (PCP2), have been synthesized as chiral labeling reagents for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications [10].
The derivatization approach involves chemical modification of carboxylic acid enantiomers with the chiral pyrrolidine-based reagent, followed by reversed-phase chromatographic separation and mass spectrometric detection [10]. The method achieves exceptional sensitivity with detection limits ranging from 0.57 to 0.96 fmol for pyrrolidine-derived analytes. The enhanced sensitivity arises from the highly proton-affinitive nature of the pyrrolidine moiety, which improves electrospray ionization efficiency.
Nuclear magnetic resonance spectroscopy has been employed for direct monitoring of chiral resolution processes in pyrrolidine systems. The use of chiral shift reagents, such as 1,1'-binaphthyl-2,2'-diylphosphoric acid, enables differentiation of enantiomeric signals in solution-state NMR spectra [11]. This approach provides real-time information about enantiomeric ratios during resolution processes.
Variable temperature NMR studies have been particularly valuable for understanding the thermodynamics of chiral recognition processes. The differential binding of enantiomers to chiral selectors results in distinct chemical shift patterns that can be quantitatively analyzed to determine association constants and selectivity factors [11]. This information is essential for optimizing chiral resolution conditions and understanding the molecular basis of enantioselectivity.
Crystallization-based approaches for chiral resolution have been developed for specific pyrrolidine derivatives, particularly (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid (TBMP) [12]. The separation relies on the formation of hydrogen-bonded networks that selectively stabilize one enantiomer over the other.
The crystallization process is monitored through powder X-ray diffraction analysis, which provides information about the crystal form and purity of the separated enantiomer [12]. The method has been optimized to achieve a 17.4% increase in yield compared to conventional approaches, along with significant improvements in atom economy and process mass efficiency. The scalable nature of the crystallization-based separation has been demonstrated through successful implementation at industrial scale with batch capacities exceeding 100 kg [12].
Polarimetric techniques have been employed to monitor chiral resolution processes and confirm the stereochemical outcome of synthetic procedures. Optical rotation measurements provide a simple and rapid method for determining the enantiomeric purity of pyrrolidine derivatives [11]. The specific rotation values serve as fingerprints for individual enantiomers and can be used to monitor the progress of resolution processes.
Circular dichroism (CD) spectroscopy offers additional structural information about the stereochemical configuration of pyrrolidine derivatives. The CD spectra provide information about the absolute configuration and conformational preferences of chiral centers within the pyrrolidine ring system [11]. This technique is particularly valuable for confirming the stereochemical assignments made through other analytical methods.
The development of robust analytical methods for chiral resolution monitoring requires comprehensive validation procedures. Key validation parameters include linearity, precision, accuracy, specificity, and robustness [13]. For pyrrolidine-based chiral analysis, particular attention must be paid to the stability of enantiomers under analytical conditions and the potential for racemization during sample preparation.